2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a pyrimidine derivative with significant potential in scientific research and industrial applications. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms. The presence of chlorine and methyl groups on the pyrimidine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps starting from simpler pyrimidine derivatives. One common approach is the Cu-catalyzed reaction of 5-bromo-2,4-dichloropyrimidine with appropriate reagents to introduce the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often require a copper catalyst, a suitable solvent, and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring high purity and yield is crucial for industrial applications, and various purification techniques like recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Converting the methyl group to a carboxylic acid.
Reduction: : Reducing the chlorine atoms to hydrogen.
Substitution: : Replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : this compound.
Reduction: : 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Substitution: : Various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
2,6-Dichloro-7-deazapurine
Tofacitinib-8
Uniqueness
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which enhances its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-2-3-5(9)12-8(10)13-6(3)11-4(2)7(14)15/h1H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUHMLDIQYQXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089769-97-9 |
Source
|
Record name | 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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